alpha-Fluorothymidine

Overview

Description

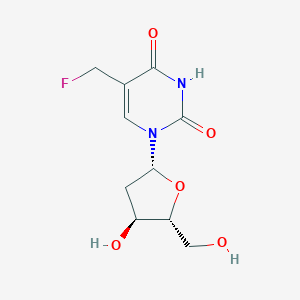

Alpha-Fluorothymidine, also known as 3’-deoxy-3’-fluorothymidine, is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position. This modification makes this compound a valuable compound in various scientific fields, particularly in medical imaging and cancer research.

Preparation Methods

Alpha-Fluorothymidine is synthesized through a multi-step process. The most common method involves the nucleophilic substitution reaction of a protected thymidine derivative with a fluorine source. The synthesis typically starts with 3-N-Boc-5’-O-dimethoxytrityl-3’-O-nosyl-thymidine as the precursor. The reaction proceeds as follows:

Fluorination: The precursor is reacted with a fluorine source, such as fluorine-18, in the presence of a phase transfer catalyst at elevated temperatures (100-130°C) under anhydrous conditions.

Hydrolysis: The fluorinated intermediate undergoes hydrolysis with hydrochloric acid at a reduced temperature (85°C) to remove the protecting groups.

Purification: The final product is purified using a combination of solid-phase extraction cartridges to remove impurities.

Chemical Reactions Analysis

Alpha-Fluorothymidine undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The primary reaction used in its synthesis, where a nucleophile (fluorine) replaces a leaving group (nosyl) on the thymidine derivative.

Hydrolysis: Used to remove protecting groups from the intermediate compound.

Oxidation and Reduction: While not commonly employed in its synthesis, these reactions can modify the compound’s structure for specific applications.

Common reagents used in these reactions include fluorine-18, hydrochloric acid, and various phase transfer catalysts. The major product formed is this compound, with potential byproducts including unreacted thymidine derivatives and other fluorinated compounds .

Scientific Research Applications

Alpha-Fluorothymidine has a wide range of applications in scientific research:

Medical Imaging: It is used as a radiotracer in positron emission tomography (PET) imaging to monitor cell proliferation, particularly in cancer diagnostics.

Cancer Research: This compound is used to study the mechanisms of cancer cell proliferation and to evaluate the efficacy of anti-cancer treatments.

Pharmacokinetics: It is used to study the distribution, metabolism, and excretion of nucleoside analogs in the body.

Mechanism of Action

Alpha-Fluorothymidine exerts its effects by mimicking thymidine and incorporating into DNA during cell division. Once inside the cell, it is phosphorylated by thymidine kinase 1 (TK1) to its active triphosphate form. This active form competes with natural thymidine triphosphate for incorporation into DNA, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Alpha-Fluorothymidine is unique among nucleoside analogs due to its fluorine substitution, which enhances its stability and imaging properties. Similar compounds include:

Thymidine: The natural nucleoside, which lacks the fluorine substitution and is less stable in imaging applications.

5-Fluorouracil: Another fluorinated nucleoside analog used in cancer treatment, but with different mechanisms and applications.

Alovudine: A related compound with antiviral properties, but less commonly used in imaging.

This compound’s unique properties make it a valuable tool in both research and clinical settings, particularly for its role in non-invasive imaging and cancer diagnostics.

Biological Activity

Alpha-Fluorothymidine (α-FLT) is a nucleoside analog that has gained significant attention in the field of molecular imaging and cancer therapy. Its biological activity primarily revolves around its role as a substrate for thymidine kinase 1 (TK1), an enzyme crucial for DNA synthesis and cellular proliferation. This article delves into the biological activity of α-FLT, highlighting its pharmacodynamics, clinical implications, and potential applications in cancer treatment.

This compound is structurally similar to thymidine but contains a fluorine atom at the alpha position. This modification enhances its uptake and retention in proliferating cells, making it a valuable tool for assessing cellular proliferation through imaging techniques such as positron emission tomography (PET). The mechanism by which α-FLT exerts its effects includes:

- Inhibition of TK1 : α-FLT is phosphorylated by TK1, leading to its retention in cells. This process is crucial for monitoring tumor proliferation and response to therapy.

- Cell Cycle Dynamics : The accumulation of α-FLT in cells correlates with S-phase activity, allowing researchers to evaluate the effects of various treatments on cell cycle progression.

Pharmacodynamics

The pharmacodynamics of α-FLT have been extensively studied, particularly in relation to its imaging capabilities. Key findings include:

- In Vivo Imaging : Studies using [^18F]FLT-PET have demonstrated its effectiveness in visualizing tumor metabolism and proliferation. For instance, a study indicated that [^18F]FLT uptake significantly decreased following treatment with dexamethasone in non-small cell lung cancer (NSCLC) models, suggesting that α-FLT can effectively monitor therapeutic responses ( ).

- Flare Phenomenon : The transient increase in FLT uptake following treatment with certain chemotherapeutics (e.g., pemetrexed) has been termed the "flare phenomenon." This effect highlights the ability of α-FLT to reflect changes in thymidine salvage pathways during therapy ( ).

Case Studies and Research Findings

Several studies have explored the biological activity of α-FLT, particularly in oncology:

- NSCLC Response Monitoring :

- Thymidine Kinase Activity :

- Clinical Applications :

Data Tables

The following table summarizes key studies on the biological activity of α-FLT and their findings:

Properties

IUPAC Name |

5-(fluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c11-2-5-3-13(10(17)12-9(5)16)8-1-6(15)7(4-14)18-8/h3,6-8,14-15H,1-2,4H2,(H,12,16,17)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLWSXSBUAEINE-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CF)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CF)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906296 | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101527-45-1 | |

| Record name | alpha-Monofluorothymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101527451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-(fluoromethyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.